molecular formula C9H10FNO3 B7935115 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene

1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene

Cat. No.: B7935115
M. Wt: 199.18 g/mol
InChI Key: LDPTWOBWGVGYOV-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H10FNO3 It is characterized by the presence of a fluorine atom, a nitro group, and a propan-2-yloxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene typically involves the nitration of 1-fluoro-3-(propan-2-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

    Oxidation: The propan-2-yloxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The propan-2-yloxy group can affect the compound’s solubility and overall molecular stability .

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene include:

    1-Fluoro-2-nitro-3-(propan-2-yloxy)benzene: Differing in the position of the nitro group.

    1-Fluoro-3-nitro-4-(propan-2-yloxy)benzene: Differing in the position of the propan-2-yloxy group.

    1-Fluoro-3-nitro-5-(methoxy)benzene: Differing in the alkoxy group attached to the benzene ring.

Properties

IUPAC Name

1-fluoro-3-nitro-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-9-4-7(10)3-8(5-9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPTWOBWGVGYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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